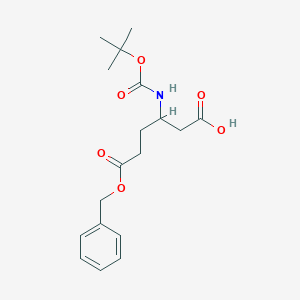
Boc-L-beta-homoglutamic acid 6-benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-beta-homoglutamic acid 6-benzyl ester, also known as Boc-Hgl-OBzl, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white powder with a molecular formula of C18H25NO6 and a molecular weight of 351.39 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O . It has a predicted density of 1.178±0.06 g/cm3 and a predicted boiling point of 530.0±45.0 °C .
Scientific Research Applications
Aggregational Behavior in Solvents
Studies have shown that Boc-L-glutamic acid oligomeric benzyl esters, which are structurally related to Boc-L-beta-homoglutamic acid 6-benzyl ester, exhibit interesting aggregational behavior in solvents like benzene and dioxane. These oligomeric molecules tend to form aggregates, and their behavior has been analyzed using techniques like SAXS (Small Angle X-ray Scattering) and Fourier transform IR spectroscopy. The aggregational behavior is influenced by factors such as the concentration of the solution and the presence of bulky Boc groups which can hinder the formation of aggregates (Ishida et al., 2002) (Okabayashi et al., 2002).
Synthesis and Chemical Transformations
Synthesis of Related Compounds:
- Conversion to Diazoketone Intermediate: The synthesis of N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to pharmaceutically active compounds, involves a conversion to the diazoketone intermediate, showcasing a stepwise procedure in a liquid phase. This conversion plays a crucial role in the production of HIV protease inhibitors (Pollet et al., 2009).
- Optically Pure β-Amino Acids Synthesis: The synthesis of orthogonally protected optically pure β-amino acids, such as constrained phenylalanine analogs, has been described. These syntheses involve complex chemical transformations and are crucial for the development of peptide-based therapeutic agents (Kawahata & Goodman, 1999).
Molecular Binding and Interaction
Molecular Discrimination by Capsule
A study utilized a self-assembled cylindrical capsule to bind N-alpha-protected amino acid esters, including those related to this compound. This study provides insights into how such molecules can be selectively encapsulated and recognized, offering potential applications in molecular sensing and drug delivery systems (Hayashida et al., 2002).
Chemical Stability and Modification
Synthesis of Stable Analogs
In a quest to enhance the stability of certain peptide-based drugs, analogs were synthesized where the ester bond was replaced by a more stable linkage. This approach can be potentially applied to the stability enhancement of compounds structurally related to this compound, thus making them more suitable for in vivo studies (Amblard et al., 1993).
Safety and Hazards
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABNOCWCLLYHKE-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

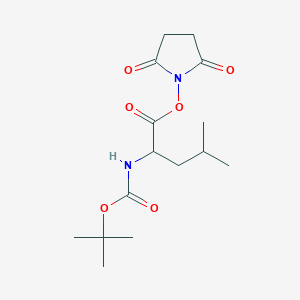

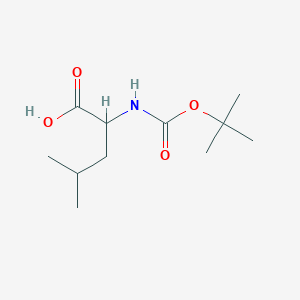




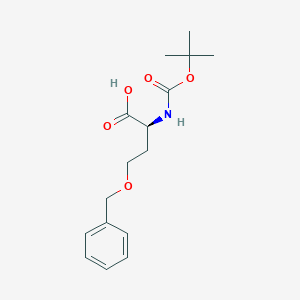

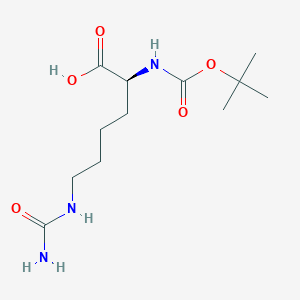

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)

